molecular formula C22H22N2O3 B2371993 (Z)-2-((1H-indol-3-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 896808-67-6

(Z)-2-((1H-indol-3-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2371993
CAS No.: 896808-67-6
M. Wt: 362.429
InChI Key: RAYSKXVOBNJPLJ-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-2-((1H-indol-3-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a benzofuran group, which is a fused aromatic ring system that is also found in various natural products and drugs.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The indole and benzofuran rings are aromatic, meaning they have a stable, cyclic arrangement of pi electrons. The diethylamino group would likely make the compound a weak base, capable of accepting a proton .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the presence of any charges or polar groups. For example, the diethylamino group could make the compound soluble in organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing an indole ring act on the central nervous system .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be tested for biological activity given the presence of the indole and benzofuran groups, which are found in many bioactive compounds .

Properties

IUPAC Name

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-3-24(4-2)13-17-19(25)10-9-16-21(26)20(27-22(16)17)11-14-12-23-18-8-6-5-7-15(14)18/h5-12,23,25H,3-4,13H2,1-2H3/b20-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYSKXVOBNJPLJ-JAIQZWGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CNC4=CC=CC=C43)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CNC4=CC=CC=C43)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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